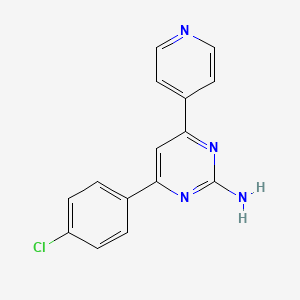

4-(4-Chlorophenyl)-6-(pyridin-4-yl)pyrimidin-2-amine

Beschreibung

4-(4-Chlorophenyl)-6-(pyridin-4-yl)pyrimidin-2-amine is a pyrimidine derivative characterized by a central pyrimidine ring substituted at the 4-position with a 4-chlorophenyl group and at the 6-position with a pyridin-4-yl moiety. This compound belongs to a class of molecules widely studied for their biological activities, including antimicrobial, anti-inflammatory, and analgesic properties . Pyrimidine derivatives are structurally versatile, with substituents on the aromatic rings significantly influencing their physicochemical and pharmacological behaviors.

Eigenschaften

CAS-Nummer |

914675-04-0 |

|---|---|

Molekularformel |

C15H11ClN4 |

Molekulargewicht |

282.73 g/mol |

IUPAC-Name |

4-(4-chlorophenyl)-6-pyridin-4-ylpyrimidin-2-amine |

InChI |

InChI=1S/C15H11ClN4/c16-12-3-1-10(2-4-12)13-9-14(20-15(17)19-13)11-5-7-18-8-6-11/h1-9H,(H2,17,19,20) |

InChI-Schlüssel |

CSSIARXCRHSZIU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C2=CC(=NC(=N2)N)C3=CC=NC=C3)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-6-(pyridin-4-yl)pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with pyridine-4-carboxaldehyde in the presence of ammonia or an amine to form the corresponding Schiff base. This intermediate is then cyclized with guanidine or a guanidine derivative under basic conditions to yield the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Chlorophenyl)-6-(pyridin-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, particularly at the para position relative to the chlorine atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding pyrimidine N-oxides.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

4-(4-Chlorophenyl)-6-(pyridin-4-yl)pyrimidin-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-(4-Chlorophenyl)-6-(pyridin-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The biological and chemical properties of 4-(4-chlorophenyl)-6-(pyridin-4-yl)pyrimidin-2-amine can be contextualized by comparing it to pyrimidin-2-amine derivatives with variations in substituents, aromatic systems, and functional groups. Key comparisons are outlined below:

Key Observations :

- Halogen Effects : Chloro (Cl) and fluoro (F) substituents at the 4-phenyl position enhance antimicrobial activity, likely due to increased electron-withdrawing effects improving target binding .

- Heterocyclic Moieties: Pyridinyl groups (as in the target compound) may offer better solubility or π-π stacking interactions compared to morpholino or isoxazole substituents .

Physicochemical and Spectral Properties

Key Observations :

- The NH$_2$ proton signals in $ ^1H $ NMR are consistently observed near δ 5.3 ppm across analogs, confirming the amine group’s presence .

- C=N stretches in IR spectra (~1624–1644 cm⁻¹) are characteristic of pyrimidine derivatives .

Computational and Structural Insights

- Hydrogen Bonding : Quantum chemical studies on halogenated analogs (e.g., 4-(4-chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine) reveal that the chloro substituent enhances hydrogen-bond acceptor capacity at the pyrimidine N1 atom compared to fluoro or bromo analogs .

- Molecular Docking : Pyridinyl-substituted pyrimidines (e.g., N-substituted-4-(pyridin-2-yl) analogs) exhibit strong binding to kinase targets due to interactions with hydrophobic pockets and polar residues .

Biologische Aktivität

The compound 4-(4-Chlorophenyl)-6-(pyridin-4-yl)pyrimidin-2-amine , also known by its CAS number 59807-18-0 , has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the compound's biological properties, including its mechanism of action, therapeutic applications, and safety profile, supported by relevant data and case studies.

- Molecular Formula : C16H12ClN3

- Molecular Weight : 281.740 g/mol

- LogP : 3.976 (indicating moderate lipophilicity)

- PSA (Polar Surface Area) : 52.53 Ų

Research indicates that 4-(4-Chlorophenyl)-6-(pyridin-4-yl)pyrimidin-2-amine exhibits activity primarily through inhibition of various kinases, particularly those involved in cancer pathways. It has been noted for its reversible inhibition of the epidermal growth factor receptor (EGFR), making it a candidate for targeted cancer therapies.

Anticancer Activity

- EGFR Inhibition : The compound has shown significant inhibition of EGFR phosphorylation, which is crucial in the proliferation of cancer cells. Studies have demonstrated that it can induce apoptosis in EGFR mutant cell lines, suggesting its potential as a cancer treatment .

- Cell Cycle Arrest : It has been reported to cause cell cycle arrest at the G2/M phase in cancer cells, further supporting its role as an anticancer agent .

- Selectivity and Safety : Notably, the compound exhibited a 27-fold lower toxicity against normal liver cells compared to cancerous cells, indicating a favorable safety profile for therapeutic use .

Other Biological Activities

While primarily studied for its anticancer properties, there is emerging evidence of additional activities:

Case Studies and Research Findings

Safety Profile

In toxicity studies conducted on Kunming mice, no acute toxicity was observed at doses up to 2000 mg/kg, indicating a promising safety margin for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.